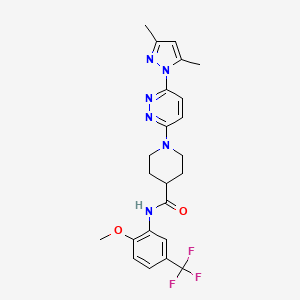

![molecular formula C16H12F3N3OS2 B3007627 N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-22-0](/img/structure/B3007627.png)

N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

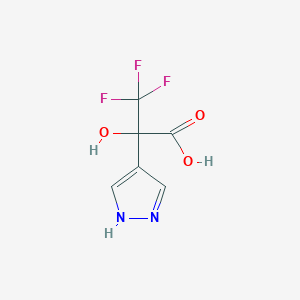

Thieno[3,2-b]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a thiophene ring fused with a pyridine ring. The specific compound you mentioned seems to have additional functional groups attached, including a trifluoromethyl group and a carboxamide group.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thieno[3,2-b]pyridine derivatives are generally synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-b]pyridine core, with additional functional groups attached at specific positions. These include a trifluoromethyl group, a thiophen-2-yl group, and a carboxamide group with a dimethylaminomethylidene substituent .Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives can participate in various chemical reactions, particularly those involving the thiophene and pyridine rings. These reactions can be used to further functionalize the compound or to create new compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, demonstrating their potential antimicrobial activities. This research highlights the use of related compounds in the development of new antimicrobial agents. Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.

Antianaphylactic Activity

- Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, showing antianaphylactic activity. This suggests a potential application in treating allergic reactions and related conditions. Wagner, Vieweg, Prantz, & Leistner, 1993.

Development in VEGFR Inhibition

- Scott et al. (2006) described the scalable synthesis of a VEGFR inhibitor, demonstrating the utility of related compounds in cancer treatment by targeting vascular endothelial growth factor receptors. Scott, Neville, Urbina, Camp, & Stanković, 2006.

Novel Heterocyclic Synthesis

- El-Meligie et al. (2020) explored the synthesis of various thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, indicating the compound's role in creating new heterocyclic structures which are significant in medicinal chemistry. El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020.

Novel Tandem Transformations

- Pokhodylo et al. (2010) studied novel transformations in Gewald thiophenes for thienopyrimidine synthesis, underscoring the compound's versatility in organic synthesis and potential pharmaceutical applications. Pokhodylo, Shyyka, Savka, & Obushak, 2010.

Microwave Irradiation in Synthesis

- Davoodnia et al. (2009) investigated the use of microwave irradiation in the synthesis of thieno[2,3-d]pyrimidines, demonstrating an innovative approach to chemical synthesis that could be applied to related compounds. Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009.

Chemical Transformations and Reactions

- Abdelrazek, Mohamed, & Elsayed (2008) focused on the chemical transformations and reactions of similar thiophene derivatives, shedding light on the diverse chemical properties and potential applications of these compounds. Abdelrazek, Mohamed, & Elsayed, 2008.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3OS2/c1-22(2)8-21-15(23)14-12(10-4-3-5-24-10)13-11(25-14)6-9(7-20-13)16(17,18)19/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRQAVRXBRIRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)